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molecular formula C6H3F3N2O3 B174664 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one CAS No. 117519-07-0

3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one

Cat. No. B174664
M. Wt: 208.09 g/mol
InChI Key: CHBZJFQSBBRGKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06420359B1

Procedure details

To a solution of 2-nitroacetamide ammonium salt (4 g, 33 mmol) in water (165 mL) was added piperidinium acetate (33 mmol) in water followed by slow addition of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (6.1 mL, 43 mmol) in MeOH (11 mL). The reaction was stirred for 2 h at room temperature and at reflux for 3 h. The reaction mixture was allowed to cool to 45° C. and aqueous HCl (1N) was added until the pH was acidic. After 1 h at room temperature, the reaction mixture was extracted with CH2Cl2 (3×). The combined organic layer was successively washed with water and brine, dried (MgSO4), filtered and concentrated under reduced pressure. The residue was purified by flash chromatography (EtOAc, then EtOAC:MeOH, 9:1) to give 3-nitro-6-(trifluoromethyl)-2(1H)-pyridinone (2.7 g, 40% yield) as a yellow solid.
Name
2-nitroacetamide ammonium salt
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
33 mmol
Type
reactant
Reaction Step One
Name
Quantity
165 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH4+].[N+:2]([CH2:5][C:6]([NH-:8])=[O:7])([O-:4])=[O:3].C([O-])(=O)C.[NH2+]1CCCCC1.C(O[CH:22]=[CH:23][C:24](=O)[C:25]([F:28])([F:27])[F:26])C.Cl>O.CO>[N+:2]([C:5]1[C:6](=[O:7])[NH:8][C:24]([C:25]([F:28])([F:27])[F:26])=[CH:23][CH:22]=1)([O-:4])=[O:3] |f:0.1,2.3|

Inputs

Step One
Name
2-nitroacetamide ammonium salt
Quantity
4 g
Type
reactant
Smiles
[NH4+].[N+](=O)([O-])CC(=O)[NH-]
Name
Quantity
33 mmol
Type
reactant
Smiles
C(C)(=O)[O-].[NH2+]1CCCCC1
Name
Quantity
165 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.1 mL
Type
reactant
Smiles
C(C)OC=CC(C(F)(F)F)=O
Name
Quantity
11 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 45° C.
WAIT
Type
WAIT
Details
After 1 h at room temperature
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with CH2Cl2 (3×)
WASH
Type
WASH
Details
The combined organic layer was successively washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (EtOAc

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(NC(=CC1)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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